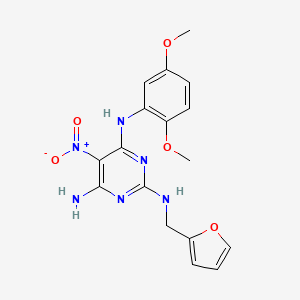

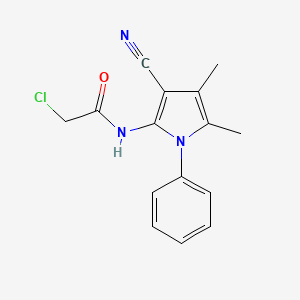

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” is a benzamide derivative with a furan ring and a hydroxypropyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to an amide group, which is in turn attached to a 3-hydroxypropyl group. This propyl group is substituted with a furan ring at the 3rd position .Wissenschaftliche Forschungsanwendungen

Novel Electrophile Applications in Nenitzescu Reaction

A study highlights the use of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) in reactions with secondary enaminones, leading to the formation of 2-aza-spiro[4,5]decatrienes and 3-amino-benzo[b]furan derivatives. This process involves cyclization of the primary Michael-adduct with the nitrile group, leading to benzofurans via geminate radical ion pair formation. This method was explored for generating compounds with potential inhibition effects on human proteinkinase CK2 and cytostatic activity, with a particular 3-amino-5-hydroxy-benzofuran derivative showing significant activity (Kucklaender et al., 2011).

Molecular Structure Modification for Excited-State Dynamics

Research based on 3-hydroxyflavone (3HF) molecule modifications, including furan heterocycle extension and diethylamino group introduction, demonstrated significant impacts on excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications effectively modulated the excited-state dynamics, offering insights into the development of fluorescent probes and organic radiation scintillators (Han et al., 2018).

Synthesis and Evaluation of Novel Derivatives

A study described the synthesis of novel derivatives, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, exploring their antidepressant and antianxiety activities. This research demonstrates the potential therapeutic applications of furan derivatives in mental health treatments (Kumar et al., 2017).

Metal-Free Synthesis of Functionalized Furans

A study presented a metal-free methodology for synthesizing 2-functionalized furans, exploiting the dual nucleophilic character of 1,2-dicarbonyls and the dual electrophilic properties of (2-chloro-2-nitroethenyl)benzenes. This method facilitated the rapid formation of trisubstituted heterocycles, contributing to the synthesis of various 2-acyl-, 2-carboalkoxyfurans, and furan-2-carboxamides (Raimondi et al., 2012).

Antiplasmodial Activity of Acyl Derivatives

Research on N-acylated furazan-3-amine derivatives revealed significant in vitro activities against blood stages of two strains of Plasmodium falciparum. The study highlighted the dependence of activity on the acyl moiety's nature, with benzamides showing promising activity, indicating the potential of these compounds in malaria treatment (Hermann et al., 2021).

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVJOZUCQNJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)

![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)